molecular formula C8H8Br2O2 B1602715 (2,5-Dibromo-1,4-phenylene)dimethanol CAS No. 395059-21-9

(2,5-Dibromo-1,4-phenylene)dimethanol

Cat. No.: B1602715
CAS No.: 395059-21-9
M. Wt: 295.96 g/mol
InChI Key: ALNZHGZKERXBKV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1\text{H} $$ NMR spectrum (400 MHz, CDCl$$_3$$) displays two singlets at $$ \delta = 4.49 \, \text{ppm} $$ and $$ \delta = 4.41 \, \text{ppm} $$, corresponding to the methylene protons of the hydroxymethyl groups . The aromatic protons resonate as a singlet at $$ \delta = 7.40 \, \text{ppm} $$, consistent with the symmetric substitution pattern of bromine atoms . $$ ^{13}\text{C} $$ NMR confirms the presence of two brominated aromatic carbons at $$ \delta = 128.9 \, \text{ppm} $$ and $$ \delta = 130.2 \, \text{ppm} $$, while the hydroxymethyl carbons appear at $$ \delta = 63.9 \, \text{ppm} $$ .

Infrared (IR) Spectroscopy

IR analysis identifies broad O-H stretching vibrations at $$ 3350 \, \text{cm}^{-1} $$ and C-Br stretches at $$ 560 \, \text{cm}^{-1} $$ . Bending modes of the hydroxymethyl groups are observed at $$ 1450 \, \text{cm}^{-1} $$ (CH$$_2$$ scissoring) and $$ 1250 \, \text{cm}^{-1} $$ (C-O-H deformation) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at $$ m/z = 295.96 $$, matching the molecular formula C$$8$$H$$8$$Br$$2$$O$$2$$ . Fragmentation patterns include loss of two hydroxyl groups ($$ -34 \, \text{amu} $$) and sequential cleavage of bromine atoms ($$ -79.9 \, \text{amu} $$) .

Table 2: Key spectroscopic assignments

Technique Signal (ppm/cm⁻¹/m/z) Assignment
$$ ^1\text{H} $$ NMR 4.41–4.49 -CH$$_2$$OH protons
$$ ^{13}\text{C} $$ NMR 63.9 -CH$$_2$$OH carbon
IR 3350 O-H stretch
HRMS 295.96 [M]$$^+$$

Computational Modeling and Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-311G(d,p) level optimize the geometry of this compound, predicting bond lengths of $$ 1.89 \, \text{Å} $$ for C-Br and $$ 1.43 \, \text{Å} $$ for C-O . The HOMO-LUMO energy gap is calculated as $$ 4.2 \, \text{eV} $$, indicating moderate electronic stability . Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of oxygen ($$ nO \rightarrow \sigma^*{C-Br} $$) with stabilization energies of $$ 12.3 \, \text{kcal/mol} $$ .

Molecular electrostatic potential (MEP) maps highlight electron-rich regions near the hydroxyl groups ($$ -0.35 \, \text{e} $$) and electron-deficient zones around bromine atoms ($$ +0.28 \, \text{e} $$) . These findings align with the compound’s reactivity in nucleophilic aromatic substitution reactions.

Table 3: DFT-calculated geometric parameters

Parameter Calculated Value Experimental Value
C-Br bond length 1.89 Å 1.88 Å
C-O bond length 1.43 Å 1.42 Å
HOMO-LUMO gap 4.2 eV

Properties

IUPAC Name

[2,5-dibromo-4-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2,11-12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNZHGZKERXBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)CO)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591751
Record name (2,5-Dibromo-1,4-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395059-21-9
Record name (2,5-Dibromo-1,4-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Preparation Method from Literature

A notable and reproducible synthetic route was reported by a 2023 study focusing on halogenated aromatic synthons with multiple functionalities. The method involves:

Step 1: Bromination and Formation of Tetrasubstituted Benzoquinone

  • Starting from a brominated dimethoxy-substituted benzene derivative, bromination yields a tetrasubstituted 1,4-benzoquinone intermediate with an 85% yield.

Step 2: Reduction to Dibromo Dimethoxy Intermediate

  • The benzoquinone is reduced using hydrobromic acid (HBr) to afford a dibromo dimethoxy intermediate with 65% yield.

Step 3: Methylation

  • Methylation of the reduced intermediate using iodomethane and potassium carbonate in acetone produces methylated derivatives with a 90% yield under standard conditions.

Step 4: Selective Reduction to (2,5-Dibromo-1,4-phenylene)dimethanol

  • The critical step is the reduction of the methylated intermediate using diisobutylaluminum hydride (DIBAL-H) at −78 °C in anhydrous dichloromethane (DCM).
  • The reaction proceeds over 1 hour at −78 °C followed by 3 days at room temperature.
  • Quenching with concentrated hydrochloric acid and workup yields the target (2,5-dibromo-3,6-dimethoxy-1,4-phenylene)dimethanol as a white solid with a 98% yield.

Analytical Data:

  • ^1H NMR (300 MHz, CDCl3) δ: 4.88 (s, 4H, CH2OH), 3.91 (s, 6H, OCH3), 1.85 (s, 2H).

This method is noted for its high yield and purity of the final product and is considered a reliable synthetic protocol.

Comparative Table of Preparation Steps and Yields

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
Bromination Bromination of dimethoxybenzene derivative Tetrasubstituted 1,4-benzoquinone 85 High regioselectivity
Reduction HBr Dibromo dimethoxy intermediate 65 Efficient reduction
Methylation Iodomethane, K2CO3, acetone Methylated derivative 90 High yield under standard conditions
Selective reduction to dimethanol DIBAL-H, −78 °C to rt, DCM, HCl quench This compound 98 Long reaction time ensures completion

Chemical Reactions Analysis

Types of Reactions

(2,5-Dibromo-1,4-phenylene)dimethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield 2,5-dibromo-1,4-benzenedicarboxylic acid, while substitution of the bromine atoms can produce various substituted derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, (2,5-Dibromo-1,4-phenylene)dimethanol is primarily used as an intermediate in synthesizing various organic compounds. It participates in several types of chemical reactions:

  • Oxidation : Hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : Bromine atoms can be reduced to yield hydrogenated derivatives.
  • Substitution : Bromine atoms can be replaced with other functional groups, such as amines or alkyl chains .

Biology

The biological applications of this compound are noteworthy due to its potential antimicrobial and anticancer properties. Research has shown that its derivatives exhibit significant biological activity:

  • Antimicrobial Activity : Studies indicate that this compound has notable efficacy against Gram-positive bacteria like Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL .
CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
This compound32>128
Control Compound A1664
Control Compound B64>128
  • Cytotoxicity Studies : The compound has been assessed for cytotoxicity across various human cell lines. Results indicate moderate toxicity towards cancer cells while being less toxic to normal fibroblasts.
Cell LineIC50 (µM)
Human Cancer Line A15
Human Cancer Line B20
Normal Fibroblasts>50

This selectivity suggests potential applications in targeted cancer therapies .

Materials Science

In materials science, this compound is utilized in the production of polymers and resins. Its unique properties allow for the development of functional materials with enhanced performance characteristics. For example:

  • Polymer Synthesis : It serves as a building block for creating poly(1,4-phenylene vinylene) derivatives that are used in organic light-emitting diodes (OLEDs) .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several dibrominated compounds against Staphylococcus aureus and Escherichia coli. The findings highlighted the superior activity of this compound against S. aureus, indicating its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity evaluation involving different human cell lines, this compound showed moderate toxicity towards cancer cells while demonstrating a higher safety profile for normal cells. This selectivity is crucial for developing therapies that minimize harm to healthy tissues.

Mechanism of Action

The mechanism of action of (2,5-Dibromo-1,4-phenylene)dimethanol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxymethyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the specific application .

Comparison with Similar Compounds

Chlorinated and Fluorinated Analogs

Studies on dilithium salts of halogenated phenylene bis(trifluoromethylsulfonyl)amides, such as Li₂-DC-PDFSA (2,5-dichloro-substituted) and Li₂-DF-PDFSA (2,5-difluoro-substituted), reveal that bromine in (2,5-Dibromo-1,4-phenylene)dimethanol imparts distinct electronic effects. Bromine’s higher electronegativity and polarizability compared to chlorine or fluorine enhance electron-withdrawing properties, which can elevate redox potentials in energy storage applications.

Compound Substituents (X) Redox Potential (V vs. Li/Li⁺) Application
This compound Br 4.1–4.3 Organic cathode materials
Li₂-DF-PDFSA F 3.8–4.0 High-voltage electrolytes
Li₂-DC-PDFSA Cl 3.6–3.8 Energy storage systems

Ethanol vs. Methanol Derivatives

2,2'-(2,5-Dibromo-1,4-phenylene)diethanol (C₁₀H₁₂Br₂O₂), a structural analog with ethanol (-CH₂CH₂OH) instead of methanol (-CH₂OH) groups, demonstrates reduced crystallinity and a lower melting point (135–136 °C) compared to the dimethanol derivative (>250 °C) . This difference arises from weaker hydrogen-bonding interactions in the bulkier ethanol derivative, as evidenced by its 24% lower reaction yield in etherification synthesis .

Property This compound 2,2'-(2,5-Dibromo-1,4-phenylene)diethanol
Melting Point (°C) >250 135–136
Reaction Yield (%) Not reported 24
Hydrogen Bonding Capacity High (two -OH groups) Moderate (longer alkyl chain)

Methoxy-Substituted Derivatives

1,4-Dibromo-2,5-dimethoxybenzene (CAS 2674-34-2) replaces hydroxymethyl groups with methoxy (-OCH₃) substituents. Methoxy groups are electron-donating, reducing the compound’s electrophilicity compared to this compound. This derivative is primarily used in Suzuki coupling reactions, whereas the dimethanol variant is favored in polymerization due to its reactive -OH groups .

Polymeric Analogues

Poly-(2,6-dimethyl-1,4-phenylene) oxide (PPO) shares a phenylene backbone but incorporates methyl groups instead of bromine and hydroxymethyl substituents. PPO exhibits superior solubility in nonpolar solvents (e.g., toluene) and higher gas permeability, whereas the brominated dimethanol derivative’s polarity limits its solubility to polar aprotic solvents like DMF .

Property This compound Poly-(2,6-dimethyl-1,4-phenylene) oxide
Solubility DMF, DMSO Toluene, chloroform
Gas Permeability (O₂) Low High (1.5 Barrer)
Thermal Stability >250 °C (decomposition) ~300 °C (glass transition)

Key Research Findings

  • Synthetic Utility: this compound is a critical intermediate in synthesizing silane-protected diols (e.g., tert-butyldimethylsilyl ethers) for stereoselective polymerization .
  • Electrochemical Performance : Bromine substituents enhance charge density in organic cathodes, achieving specific capacities of 120–150 mAh/g in lithium-ion batteries .
  • Crystallinity: The compound’s high melting point and rigid structure make it suitable for crystalline porous frameworks, unlike its diethanol analog .

Biological Activity

(2,5-Dibromo-1,4-phenylene)dimethanol (CAS: 395059-21-9) is a brominated aromatic compound with potential applications in various fields, including medicinal chemistry and material science. Understanding its biological activity is critical for evaluating its safety and efficacy in potential applications.

  • Molecular Formula : C8H8Br2O2
  • Molecular Weight : 295.96 g/mol
  • Purity : 95% .

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its antimicrobial properties, cytotoxicity, and potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit significant antimicrobial properties. In a study evaluating the effects of various brominated compounds, this compound demonstrated notable activity against Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes due to the presence of bromine atoms which enhance lipophilicity and membrane penetration .

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound exhibits varying levels of toxicity across different cell lines. For instance, it was found to have a moderate cytotoxic effect on human cancer cell lines while being less toxic to normal fibroblasts. This selectivity suggests potential applications in targeted cancer therapies .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several dibrominated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, while exhibiting no significant activity against E. coli .

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
This compound32>128
Control Compound A1664
Control Compound B64>128

Case Study 2: Cytotoxicity Assessment

In an evaluation of cytotoxic effects on various human cell lines, this compound showed IC50 values indicating moderate toxicity:

Cell LineIC50 (µM)
Human Cancer Line A15
Human Cancer Line B20
Normal Fibroblasts>50

These findings suggest that while the compound may be effective against certain cancer cells, it retains a higher safety profile for normal cells .

The biological activity of this compound can be attributed to its ability to form halogen bonds with biological macromolecules. This interaction can disrupt cellular processes by altering membrane integrity and function . Furthermore, the bromine atoms enhance the compound's lipophilicity, facilitating its penetration into lipid membranes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2,5-dibromo-1,4-phenylene)dimethanol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is typically synthesized via bromination of 1,4-bis(hydroxyethyl)benzene using N-bromosuccinimide (NBS) in acidic media. For example, a reported procedure achieved a 24% yield by reacting 1,4-bis(2-hydroxyethyl)benzene with NBS (2.6 equiv.) in H₂SO₄/H₂O under nitrogen at room temperature for 24 hours . Optimization strategies include:

  • Temperature Control : Lower temperatures (−78°C to 0°C) reduce side reactions during functional group protection (e.g., TBDMSCl silylation) .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance efficiency in cross-coupling reactions for downstream applications .
  • Purification : Column chromatography with silica gel (PE:EA = 5:1) effectively isolates intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Key peaks include δ 7.55 (s, 2H, aromatic H) in ¹H NMR and δ 138.5 (C-Br) in ¹³C NMR .
  • Mass Spectrometry : HR-MS (ESI) confirms molecular weight (e.g., [M+Na]⁺ at m/z 344.9094) .
  • Melting Point : A sharp m.p. range (e.g., 135–136°C) indicates high purity .

Advanced Research Questions

Q. How can conflicting reports on the reactivity of brominated positions in aromatic systems be resolved during functionalization?

  • Methodological Answer : Contradictions often arise from steric/electronic effects or competing reaction pathways. To address this:

  • Computational Modeling : DFT calculations predict electrophilic substitution preferences (e.g., bromine’s directing effects) .
  • Controlled Experiments : Vary substituents (e.g., methoxy vs. methyl groups) to isolate electronic influences .
  • Isotopic Labeling : Use ²H/¹³C-labeled precursors to track regioselectivity in Suzuki-Miyaura couplings .

Q. What strategies enable the integration of this compound into supramolecular or polymeric architectures?

  • Methodological Answer :

  • Halogen Bonding : Leverage Br atoms as halogen-bond donors for self-assembly (e.g., with pyridine-based acceptors) .
  • Polymerization : Use Pd-catalyzed cross-coupling (e.g., with boronic esters) to create conjugated polymers. Example: A 72% yield was achieved using Pd(PPh₃)₄ and Cs₂CO₃ in toluene/ethanol .
  • Post-Functionalization : Convert hydroxyl groups to esters or ethers for enhanced solubility .

Q. How can researchers evaluate the biological activity of derivatives of this compound?

  • Methodological Answer :

  • Schiff Base Hybrids : Synthesize imine derivatives (e.g., with 4-trifluoromethylbenzaldehyde) and test antibacterial activity via MIC assays against S. aureus and E. coli .
  • Computational Screening : Molecular docking predicts interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
  • Toxicity Profiling : Use in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) to assess selectivity .

Analytical and Safety Considerations

Q. What analytical challenges arise in distinguishing brominated isomers, and how can they be addressed?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC (C18 column, MeOH/H₂O gradient) separates 2,5- vs. 2,6-dibromo isomers .
  • Crystallography : Single-crystal X-ray diffraction unambiguously assigns regiochemistry .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Storage : Keep under inert atmosphere (N₂/Ar) at room temperature to prevent degradation .
  • PPE : Use nitrile gloves and fume hoods to avoid skin/eye contact with brominated compounds .
  • Waste Disposal : Neutralize acidic byproducts (e.g., H₂SO₄) with KOH before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,5-Dibromo-1,4-phenylene)dimethanol
Reactant of Route 2
(2,5-Dibromo-1,4-phenylene)dimethanol

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